molecular formula C23H16O5S B15110235 2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B15110235
M. Wt: 404.4 g/mol
InChI Key: OEBWRFWAGMOXKK-VIBAAIGISA-N
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Description

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves multiple steps. One common method includes the condensation of (E)-3-(furan-2-yl)acrylohydrazide with benzaldehyde derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other furan derivatives like 2-furoic acid and 5-arylfurfurals.

Properties

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C23H16O5S/c24-23-20-15-14-18(28-29(25,26)19-11-5-2-6-12-19)16-22(20)27-21(23)13-7-10-17-8-3-1-4-9-17/h1-16H/b10-7+,21-13-

InChI Key

OEBWRFWAGMOXKK-VIBAAIGISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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